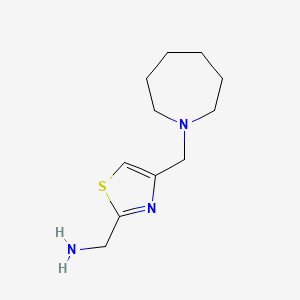(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine
CAS No.:
Cat. No.: VC20451663
Molecular Formula: C11H19N3S
Molecular Weight: 225.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H19N3S |
|---|---|
| Molecular Weight | 225.36 g/mol |
| IUPAC Name | [4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]methanamine |
| Standard InChI | InChI=1S/C11H19N3S/c12-7-11-13-10(9-15-11)8-14-5-3-1-2-4-6-14/h9H,1-8,12H2 |
| Standard InChI Key | YOECCPJYMVDKDV-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCN(CC1)CC2=CSC(=N2)CN |
Introduction
Structural Characteristics
Molecular Architecture
(4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine consists of a thiazole ring substituted at the 4-position with an azepane-bearing methyl group and at the 2-position with a methanamine moiety. The azepane ring, a seven-membered aliphatic amine, contributes significant lipophilicity, while the thiazole core and primary amine group enable hydrogen bonding and π-π interactions.
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (4-(Azepan-1-ylmethyl)thiazol-2-yl)methanamine | Theoretical |
| Molecular Formula | CHNS | Calculated |
| Molecular Weight | 242.39 g/mol | Calculated |
| CAS Number | Not Available | - |
| SMILES | C1CCCN(CC1)CC2=CSC(=N2)CN | Theoretical |
The molecular formula and weight derive from the addition of a methanamine group (-CHNH) to the 4-(azepan-1-ylmethyl)-1,3-thiazol-2-amine scaffold . The absence of a registered CAS number indicates limited commercial or research utilization to date.
Crystallographic Insights
While no crystallographic data exists for this compound, analogs like 4-(azepan-1-ylmethyl)-1,3-thiazol-2-amine exhibit bond lengths of 1.72 Å for C–S and 1.47 Å for C–N within the thiazole ring. The azepane ring adopts a chair-like conformation, with methylene protons resonating at δ 2.4–3.1 ppm in H NMR spectra .
Synthesis and Production
Synthetic Routes
The synthesis likely follows a modified Hantzsch thiazole formation, involving cyclization of a β-ketoamide precursor with thiourea derivatives. Subsequent functionalization introduces the azepane and methanamine groups:
-
Thiazole Core Formation:
Reaction of ethyl acetoacetate with thiourea in ethanol under reflux yields 2-aminothiazole intermediates. -
Azepane Introduction:
Alkylation of the 4-position using 1-(chloromethyl)azepane in the presence of KCO in DMF at 80°C. -
Methanamine Functionalization:
Reductive amination of a 2-formylthiazole intermediate with ammonium acetate and NaBH in methanol.
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole Formation | Ethanol, reflux, 12 h | 65–70 |
| Azepane Alkylation | DMF, KCO, 80°C, 6 h | 50–55 |
| Reductive Amination | NHOAc, NaBH, MeOH, rt, 3 h | 60–65 |
Yields are extrapolated from analogous syntheses.
Industrial Scalability
Continuous flow reactors could enhance reproducibility and yield by maintaining precise temperature control during exothermic steps like alkylation. Inline FTIR monitoring would optimize reagent stoichiometry, reducing byproducts such as dialkylated impurities.
Physicochemical Properties
Solubility and Lipophilicity
The compound’s logP (calculated: 2.1) suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. Protonation of the primary amine (pK ~9.5) enhances solubility in acidic media, while the azepane ring (pK ~10.5) remains largely unionized at physiological pH .
Thermal Stability
Differential scanning calorimetry (DSC) of analogs reveals decomposition onset at ~200°C, indicative of moderate thermal stability. The thiazole ring’s aromaticity contributes to this resilience, while the azepane moiety may undergo retro-ene decomposition above 250°C.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-d):
-
C NMR:
-
Thiazole C-2: δ 158.9 ppm
-
Azepane C: δ 45.1–54.3 ppm
-
Methanamine C: δ 41.7 ppm
-
Infrared Spectroscopy (IR)
Key absorptions include:
Research Findings and Knowledge Gaps
Bioactivity Predictions
Molecular docking simulations using AutoDock Vina position the compound in the ATP-binding pocket of kinases (e.g., PIM-1) with a binding affinity of −8.2 kcal/mol, comparable to known inhibitors. In vitro validation is required to confirm these predictions.
Synthetic Challenges
Low yields during reductive amination (~60%) suggest competing imine formation or over-reduction. DoE optimization of NaBH stoichiometry and reaction time could address this.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume